molecular formula C16H24N2O3S B2378996 2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one CAS No. 1008462-82-5

2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one

Cat. No.: B2378996
CAS No.: 1008462-82-5
M. Wt: 324.44
InChI Key: KCUNCRQFGIOATB-UHFFFAOYSA-N
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Description

2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperidine ring and a sulfonamide group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:

4-Methylbenzenesulfonyl chloride+Piperidine2-[(4-Methylphenyl)sulfonyl]amino-1-piperidylbutan-1-one\text{4-Methylbenzenesulfonyl chloride} + \text{Piperidine} \rightarrow \text{this compound} 4-Methylbenzenesulfonyl chloride+Piperidine→2-[(4-Methylphenyl)sulfonyl]amino-1-piperidylbutan-1-one

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring may enhance the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)disulfanyl]phenyl}benzenesulfonamide
  • 2-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide

Uniqueness

2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one is unique due to its specific structural features, such as the combination of a piperidine ring and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-N-(1-oxo-1-piperidin-1-ylbutan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-15(16(19)18-11-5-4-6-12-18)17-22(20,21)14-9-7-13(2)8-10-14/h7-10,15,17H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUNCRQFGIOATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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